molecular formula C18H18F2N2OS B2635094 (3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421449-84-4

(3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2635094
CAS No.: 1421449-84-4
M. Wt: 348.41
InChI Key: HFMMMVLQTJHWDU-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18F2N2OS and its molecular weight is 348.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • Development of Synthetic Routes : Research has been focused on synthesizing related compounds through different synthetic routes for potential applications in medicinal chemistry. For example, Zheng Rui explored the synthesis of a similar compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield, highlighting the methodological advancements in synthesizing complex molecules (Zheng, 2010).

Antimicrobial Activity

  • Evaluation of Antimicrobial Properties : L. Mallesha and K. Mohana synthesized new oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with significant antimicrobial activity against pathogenic strains, which underscores the potential therapeutic applications of these compounds (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

  • Crystallographic and Conformational Analyses : Studies such as those by C. S. Karthik et al. involved detailed structural characterizations, including X-ray diffraction studies and Hirshfeld surface analysis, to understand the molecular geometry and interactions of synthesized compounds. This provides insights into the molecular structures that could be harnessed for designing more effective drugs (Karthik et al., 2021).

Pharmacological Potential

  • Exploration of Pharmacological Properties : The research also extends to evaluating the potential pharmacological effects of similar compounds. For instance, the study on the agonists at 5-HT1A receptors by B. Vacher et al. showcases the process of modifying the chemical structure to enhance oral bioavailability and agonist activity in rats, indicating the significance of these compounds in developing new therapeutics for neurological conditions (Vacher et al., 1999).

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS/c19-15-5-4-14(11-16(15)20)18(23)22-9-6-13(7-10-22)12-24-17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMMVLQTJHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.